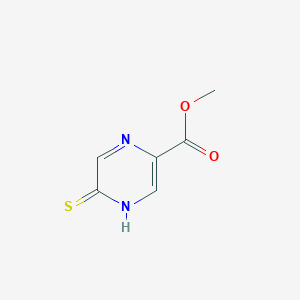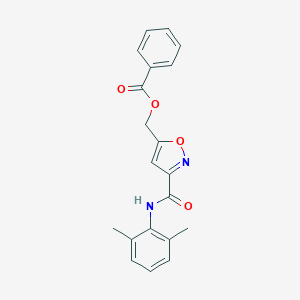
3-Isoxazolecarboxamide, 5-((benzoyloxy)methyl)-N-(2,6-dimethylphenyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Isoxazolecarboxamide, 5-((benzoyloxy)methyl)-N-(2,6-dimethylphenyl)- is a chemical compound that belongs to the isoxazolecarboxamide family. It has been the subject of extensive research due to its potential applications in various fields of science, including pharmacology, biochemistry, and physiology. This compound is known for its unique properties, which make it an ideal candidate for several scientific experiments and studies.
Mécanisme D'action
The mechanism of action of 3-Isoxazolecarboxamide, 5-((benzoyloxy)methyl)-N-(2,6-dimethylphenyl)- is not fully understood. However, it is believed to act by modulating the activity of ion channels and neurotransmitter release. It has been shown to enhance the activity of GABAergic neurotransmission, which could contribute to its anticonvulsant and analgesic effects.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of 3-Isoxazolecarboxamide, 5-((benzoyloxy)methyl)-N-(2,6-dimethylphenyl)- are complex and depend on the specific experimental conditions. However, some of the known effects include modulation of ion channel activity, enhancement of GABAergic neurotransmission, and potent anticonvulsant and analgesic effects.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 3-Isoxazolecarboxamide, 5-((benzoyloxy)methyl)-N-(2,6-dimethylphenyl)- is its potent anticonvulsant and analgesic effects, which make it an ideal candidate for the study of neurological and pain disorders. It is also relatively easy to synthesize, making it readily available for laboratory experiments. However, one of the limitations of this compound is its complex mechanism of action, which makes it difficult to study in vivo.
Orientations Futures
There are several future directions for the study of 3-Isoxazolecarboxamide, 5-((benzoyloxy)methyl)-N-(2,6-dimethylphenyl)-. One area of research could be the development of more potent and selective analogs of this compound for the treatment of neurological and pain disorders. Another area of research could be the study of the long-term effects of this compound on the brain and nervous system. Additionally, the development of new methods for the synthesis of this compound could also be an area of future research.
Méthodes De Synthèse
The synthesis of 3-Isoxazolecarboxamide, 5-((benzoyloxy)methyl)-N-(2,6-dimethylphenyl)- is a complex process that involves several steps. The first step is the preparation of 5-((benzoyloxy)methyl)isoxazole-3-carboxylic acid, which is then converted into the corresponding acid chloride. This acid chloride is then reacted with N-(2,6-dimethylphenyl)amine to produce 3-Isoxazolecarboxamide, 5-((benzoyloxy)methyl)-N-(2,6-dimethylphenyl)-. This synthesis method has been optimized to produce high yields of the desired product.
Applications De Recherche Scientifique
3-Isoxazolecarboxamide, 5-((benzoyloxy)methyl)-N-(2,6-dimethylphenyl)- has been extensively studied for its potential applications in various scientific fields. In pharmacology, this compound has been shown to exhibit potent anticonvulsant activity, making it a promising candidate for the treatment of epilepsy. In addition, it has also been shown to possess analgesic and anti-inflammatory properties, which could make it a useful drug for the treatment of pain and inflammation.
In biochemistry and physiology, 3-Isoxazolecarboxamide, 5-((benzoyloxy)methyl)-N-(2,6-dimethylphenyl)- has been studied for its effects on ion channels and neurotransmitter release. It has been shown to modulate the activity of several ion channels, including voltage-gated sodium channels, calcium channels, and potassium channels. This modulation of ion channel activity could have implications for the treatment of several neurological and psychiatric disorders.
Propriétés
Numéro CAS |
139297-37-3 |
|---|---|
Nom du produit |
3-Isoxazolecarboxamide, 5-((benzoyloxy)methyl)-N-(2,6-dimethylphenyl)- |
Formule moléculaire |
C20H18N2O4 |
Poids moléculaire |
350.4 g/mol |
Nom IUPAC |
[3-[(2,6-dimethylphenyl)carbamoyl]-1,2-oxazol-5-yl]methyl benzoate |
InChI |
InChI=1S/C20H18N2O4/c1-13-7-6-8-14(2)18(13)21-19(23)17-11-16(26-22-17)12-25-20(24)15-9-4-3-5-10-15/h3-11H,12H2,1-2H3,(H,21,23) |
Clé InChI |
DCUWASOYJMJYGN-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=CC=C1)C)NC(=O)C2=NOC(=C2)COC(=O)C3=CC=CC=C3 |
SMILES canonique |
CC1=C(C(=CC=C1)C)NC(=O)C2=NOC(=C2)COC(=O)C3=CC=CC=C3 |
Autres numéros CAS |
139297-37-3 |
Synonymes |
[3-[(2,6-dimethylphenyl)carbamoyl]oxazol-5-yl]methyl benzoate |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



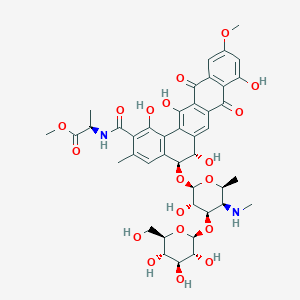
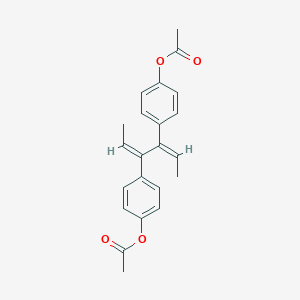

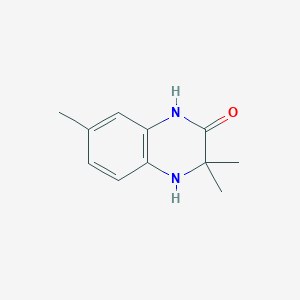

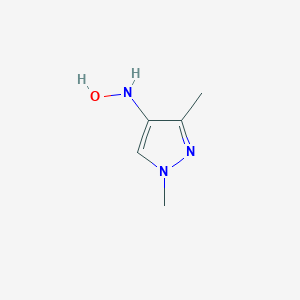
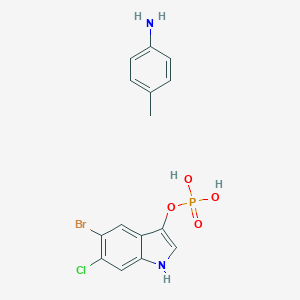
![4-Hydroxybenzo[d]thiazole-2(3H)-thione](/img/structure/B142538.png)
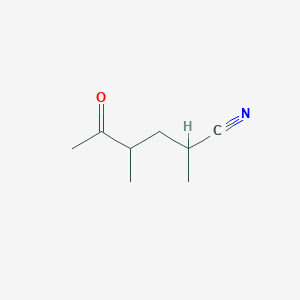
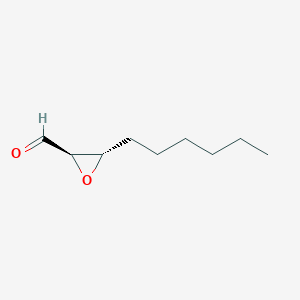
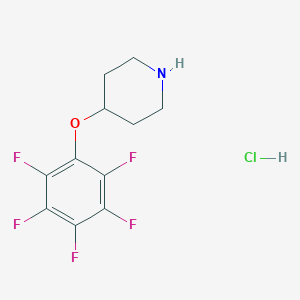
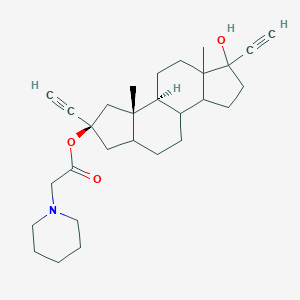
![1,3-Dimethyl-7-[4-(2-nitroimidazol-1-yl)butyl]purine-2,6-dione](/img/structure/B142549.png)
